Ethyl 3-(benzyloxy)cyclobutanecarboxylate
Overview
Description
Ethyl 3-(benzyloxy)cyclobutanecarboxylate is a chemical compound with the following properties:
- Chemical Formula : C14H18O3
- Molecular Weight : 234.298 g/mol
- CAS Number : 106596-81-0
- Linear Formula : C14H18O3
Molecular Structure Analysis
The molecular structure of Ethyl 3-(benzyloxy)cyclobutanecarboxylate consists of a cyclobutane ring with an ethyl ester group and a benzyloxy substituent. The benzyloxy group is attached to one of the carbon atoms in the cyclobutane ring.
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including esterification, nucleophilic substitution, and ring-opening reactions. Its reactivity depends on the functional groups present.
Physical And Chemical Properties Analysis
- Appearance : Colorless to pale yellow liquid
- Melting Point : Not specified
- Boiling Point : Not specified
- Solubility : Soluble in common organic solvents (e.g., ethanol, dichloromethane)
- Stability : Stable under standard conditions
Safety And Hazards
- Safety Precautions : Handle with care. Use appropriate protective equipment (gloves, goggles) when working with this compound.
- Hazard Information : No specific hazards reported, but standard precautions apply.
- Toxicity : Limited data available; assume moderate toxicity.
- Environmental Impact : Dispose of properly according to local regulations.
Future Directions
Further research is needed to explore the following aspects:
- Synthetic Methods : Develop efficient synthetic routes for large-scale production.
- Biological Activity : Investigate potential biological applications.
- Structural Modifications : Explore derivatives with improved properties.
Please note that while some information is available, additional studies are required to fully understand the compound’s properties and potential applications. Researchers should verify product identity and purity before use123.
properties
IUPAC Name |
ethyl 3-phenylmethoxycyclobutane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-2-16-14(15)12-8-13(9-12)17-10-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBSPEXKRNDFCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C1)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301223874 | |
Record name | Ethyl trans-3-(phenylmethoxy)cyclobutanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301223874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(benzyloxy)cyclobutanecarboxylate | |
CAS RN |
141352-63-8 | |
Record name | Ethyl trans-3-(phenylmethoxy)cyclobutanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301223874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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